Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]oxazine family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antitubercular agents. The structure features a bromine atom at the 5-position of the imidazole ring, which may influence its biological activity and chemical properties.
The compound has been synthesized and studied in various research contexts, particularly in relation to its antitubercular activity. Studies have shown that derivatives of imidazo[2,1-b][1,3]oxazine compounds can exhibit significant biological properties, making them valuable in pharmaceutical research .
Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is classified as:
The synthesis of methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate typically involves several steps that include cyclization reactions and functional group transformations. The methods can be categorized into:
The synthesis often employs techniques such as:
Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate has a complex structure characterized by:
Key structural data includes:
The compound can undergo various chemical reactions:
Reactions are typically carried out under controlled conditions to prevent side reactions. For instance:
The mechanism of action for methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate in biological systems is not fully elucidated but is believed to involve:
Research indicates that compounds within this class may disrupt cellular processes by interfering with DNA replication or protein synthesis pathways in Mycobacterium tuberculosis .
Key physical properties include:
Relevant chemical properties include:
Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate has potential applications in:
The compound Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate (CAS: 1338247-45-2) follows systematic IUPAC conventions for fused heterocyclic systems. The parent scaffold is a bicyclic structure comprising imidazole (five-membered, N-containing) fused to 1,3-oxazine (six-membered O/N-heterocycle). The fusion occurs at bonds [2,1-b]
, positioning the imidazole’s bond 1 adjacent to the oxazine’s bond 2. Key substituents include:
X-ray crystallography reveals key geometric parameters (Table 1):
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Ring System | Bicyclic, Fused |
Bond Lengths (C–O, C–N) | C–O: 1.36–1.42 Å |
C–N: 1.32–1.38 Å | |
Dihedral Angle (Im-Ox) | 5.8°–7.2° |
Br–C Bond Length | 1.91 Å |
Crystallographic System | Orthorhombic (observed) |
The imidazooxazine core adopts a near-planar conformation, with minor deviations (<8°) at the fusion junction. Bromine at C5 induces slight elongation of adjacent C–N bonds (1.38 Å vs. 1.32 Å). The ester group lies coplanar with the imidazole ring (torsion angle: 178.5°), facilitating π-conjugation. Similar planarity is observed in structurally analogous oxadiazolinones, where carbonyl groups influence ring geometry via charge transfer [9].
The 5-bromo and 2-carboxylate groups significantly modulate electronic and steric properties:
Table 2 contrasts key features with imidazopyridines and oxazolidinones:
Table 2: Structural Comparison with Related Heterocycles
Heterocycle | Core Structure | Planarity | Conjugation | Functional Impact |
---|---|---|---|---|
Imidazooxazine (Target) | Imidazole-Oxazine | High | Extended π-system | Enhanced rigidity |
Imidazo[1,2-a]pyridine [8] | Imidazole-Pyridine | Moderate | Planar heterocycles | Bioactivity (e.g., zolpidem) |
Oxazolidinone [4] | Oxazolidinone-aryl ring | Low | Limited delocalization | Antibacterial (e.g., linezolid) |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8